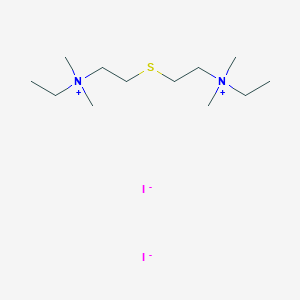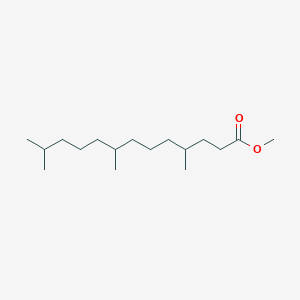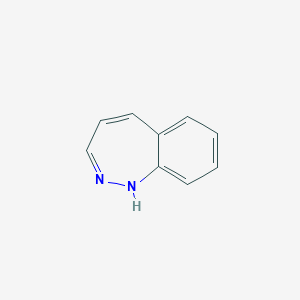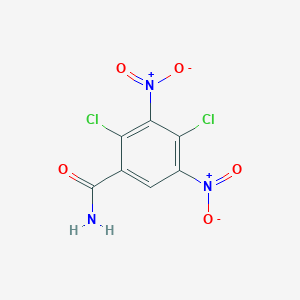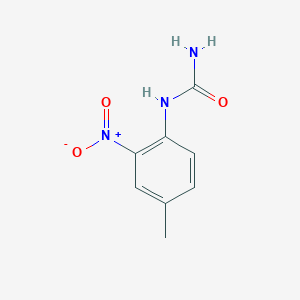
(4-Methyl-2-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-2-nitrophenyl)urea, also known as MNPU, is a chemical compound used in various scientific research applications. It is a yellow crystalline powder with a molecular weight of 181.14 g/mol. MNPU is commonly used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Mécanisme D'action
The mechanism of action of (4-Methyl-2-nitrophenyl)urea is not well understood. However, it is believed to act as a nucleophile in organic reactions, such as the formation of urea from isocyanate and ammonia.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (4-Methyl-2-nitrophenyl)urea. However, studies have shown that (4-Methyl-2-nitrophenyl)urea is not toxic to human cells at low concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Methyl-2-nitrophenyl)urea in lab experiments is its high purity, which ensures reproducibility of results. However, one limitation is that (4-Methyl-2-nitrophenyl)urea is not readily soluble in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
1. Development of new synthetic routes for (4-Methyl-2-nitrophenyl)urea: There is a need to develop new synthetic routes for (4-Methyl-2-nitrophenyl)urea that are more efficient and environmentally friendly.
2. Investigation of the mechanism of action of (4-Methyl-2-nitrophenyl)urea: Further studies are needed to understand the mechanism of action of (4-Methyl-2-nitrophenyl)urea in organic reactions.
3. Exploration of new applications for (4-Methyl-2-nitrophenyl)urea: (4-Methyl-2-nitrophenyl)urea has potential applications in various fields, such as medicine and materials science, and further research is needed to explore these possibilities.
In conclusion, (4-Methyl-2-nitrophenyl)urea is a versatile compound used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (4-Methyl-2-nitrophenyl)urea in various fields.
Méthodes De Synthèse
(4-Methyl-2-nitrophenyl)urea can be synthesized by the reaction of 4-methyl-2-nitroaniline with phosgene in the presence of a base. The resulting product is then treated with ammonia to yield (4-Methyl-2-nitrophenyl)urea. The reaction proceeds through the formation of an isocyanate intermediate, which then reacts with ammonia to form the urea.
Applications De Recherche Scientifique
(4-Methyl-2-nitrophenyl)urea has been used in various scientific research applications, including:
1. As a reagent in organic synthesis: (4-Methyl-2-nitrophenyl)urea is used as a starting material for the preparation of other compounds, such as 4-methyl-2-aminophenylurea and 4-methyl-2-hydroxyphenylurea.
2. As a fluorescent probe: (4-Methyl-2-nitrophenyl)urea has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc.
3. As a catalyst: (4-Methyl-2-nitrophenyl)urea has been used as a catalyst in the synthesis of various organic compounds.
Propriétés
Numéro CAS |
13142-74-0 |
|---|---|
Nom du produit |
(4-Methyl-2-nitrophenyl)urea |
Formule moléculaire |
C8H9N3O3 |
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
(4-methyl-2-nitrophenyl)urea |
InChI |
InChI=1S/C8H9N3O3/c1-5-2-3-6(10-8(9)12)7(4-5)11(13)14/h2-4H,1H3,(H3,9,10,12) |
Clé InChI |
SIJVYJRLCZOLCS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)N)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)N)[N+](=O)[O-] |
Autres numéros CAS |
13142-74-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



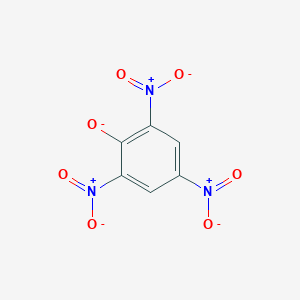


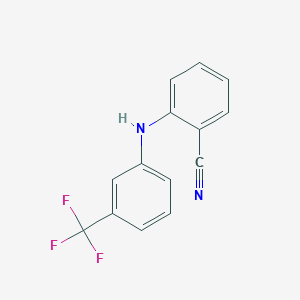
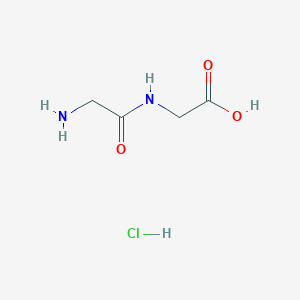
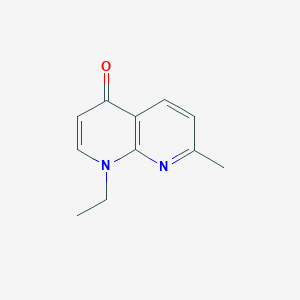
![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)

